molecular formula C15H16N2OS2 B15039870 (5E)-5-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15039870
M. Wt: 304.4 g/mol
InChI Key: VKOLQFSKGYAKGA-UAWWFITHSA-N
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Description

(5E)-5-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-EN-1-YLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a dimethylamino phenyl group and a thiazolidinone ring, makes it a subject of interest for researchers.

Preparation Methods

The synthesis of (5E)-5-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-EN-1-YLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can be achieved through several synthetic routes. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with 3-methyl-2-thioxothiazolidin-4-one under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is refluxed for several hours, followed by purification through recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5E)-5-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-EN-1-YLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways critical for the survival and proliferation of cancer cells or microbes. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to (5E)-5-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-EN-1-YLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE include other thiazolidinone derivatives and compounds with dimethylamino phenyl groups. These similar compounds may share some chemical properties and reactivity but differ in their biological activity and applications. Examples include:

    Thiazolidin-4-ones: These compounds have a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Dimethylaminobenzaldehyde derivatives: Compounds with this functional group can exhibit different reactivity and applications depending on the other substituents present.

Properties

Molecular Formula

C15H16N2OS2

Molecular Weight

304.4 g/mol

IUPAC Name

(5E)-5-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H16N2OS2/c1-16(2)12-9-7-11(8-10-12)5-4-6-13-14(18)17(3)15(19)20-13/h4-10H,1-3H3/b5-4+,13-6+

InChI Key

VKOLQFSKGYAKGA-UAWWFITHSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C=C\C2=CC=C(C=C2)N(C)C)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC=CC2=CC=C(C=C2)N(C)C)SC1=S

Origin of Product

United States

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